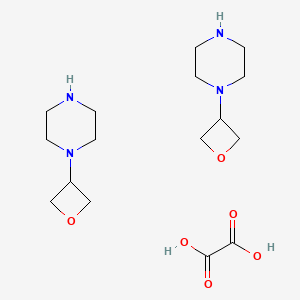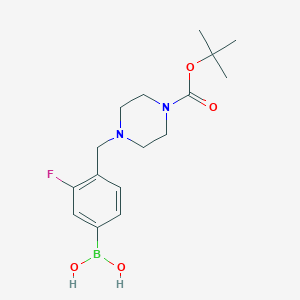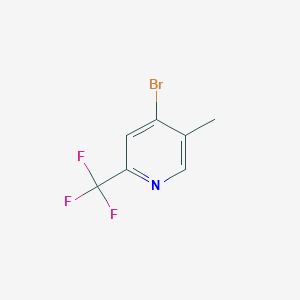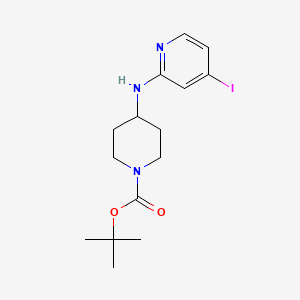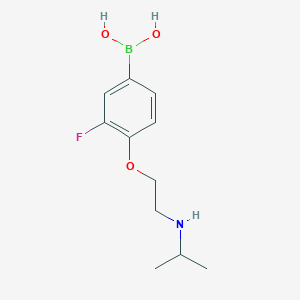
(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid
Descripción general
Descripción
“(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid” is a chemical compound used in scientific research . It exhibits perplexing properties and diverse applications, making it a valuable tool for studying various processes and reactions.
Synthesis Analysis
Boronic acids, including “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . For example, boronic acids can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid” is represented by the formula C11H17BFNO3 . More detailed structural information may be available in specific scientific literature or databases.Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid”, have been used in various chemical reactions. For instance, they can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild conditions and tolerance for a variety of functional groups .
- Method : The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium .
- Results : This method has been used to create a wide variety of complex organic compounds, and is particularly useful in the synthesis of biologically active compounds .
-
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Material Science
- Application : Fluorophenylboronic acids have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method : These compounds were synthesized using palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the field of liquid crystal displays .
-
Coupling Reactions with Arenediazonium Tetrafluoroborates and Iodonium Salts
- Field : Organic Chemistry
- Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates and iodonium salts .
- Method : These reactions typically involve the use of a palladium catalyst and are performed under mild conditions .
- Results : The products of these reactions can be used to synthesize a variety of complex organic compounds .
-
Synthesis of Biologically Active Terphenyls
- Field : Medicinal Chemistry
- Application : 4-Fluorophenylboronic acid can be used to synthesize novel biologically active terphenyls .
- Method : These compounds are typically synthesized using palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the field of medicinal chemistry .
-
Synthesis of Antituberculosis Drugs
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of antituberculosis drugs .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of tuberculosis .
-
Synthesis of Anticancer Drugs
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of lactate dehydrogenase inhibitors for use against cancer cell proliferation .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of cancer .
-
Synthesis of PAI-1 Inhibitors
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of diseases related to PAI-1 .
-
Synthesis of Antituberculosis Drugs
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of PA-824 analogs for use as antituberculosis drugs .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of tuberculosis .
Direcciones Futuras
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties and applications of boronic acids, it is likely that their study will continue to be a significant area of research in medicinal chemistry .
Propiedades
IUPAC Name |
[3-fluoro-4-[2-(propan-2-ylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO3/c1-8(2)14-5-6-17-11-4-3-9(12(15)16)7-10(11)13/h3-4,7-8,14-16H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXAAHZOYPURJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCNC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)
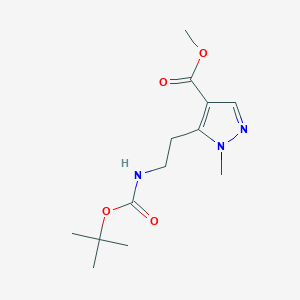
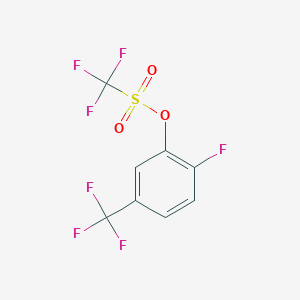
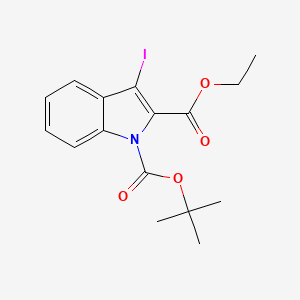
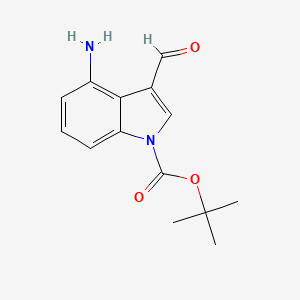
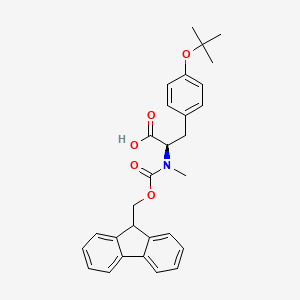
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)
